molecular formula C17H25N5O5 B2366525 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 2034332-85-7

2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2366525
CAS No.: 2034332-85-7
M. Wt: 379.417
InChI Key: QJXZKCMTGCBNAU-UHFFFAOYSA-N
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Description

2-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound of high interest in medicinal chemistry and pharmacological research. It features a complex structure that combines an imidazolidine-2,4-dione (hydantoin) core, a piperidine ring, and a 5-methylisoxazol-3-yl group. The hydantoin moiety is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in various therapeutic agents . Compounds with similar substructures, such as the imidazolidine-2,4-dione core, are often investigated for their potential as enzyme inhibitors or receptor modulators . The presence of the isoxazole ring, a common pharmacophore, further suggests potential for targeted protein binding, which could be explored in kinase or cytokine inhibition studies . Researchers may utilize this chemical as a key intermediate in organic synthesis or as a lead compound for developing novel therapeutic agents. As a small molecule, its properties can be predicted to include good structural specificity for interaction with biological targets. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Handling should be conducted by trained professionals in accordance with established laboratory safety protocols, using appropriate personal protective equipment.

Properties

IUPAC Name

2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O5/c1-12-9-14(19-27-12)18-15(23)10-20-5-3-13(4-6-20)22-11-16(24)21(17(22)25)7-8-26-2/h9,13H,3-8,10-11H2,1-2H3,(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXZKCMTGCBNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound has the molecular formula C17H25N5O5C_{17}H_{25}N_{5}O_{5} and a molecular weight of approximately 379.417 g/mol. It is characterized by a piperidine ring, an imidazolidinone moiety, and an isoxazole substituent, which may contribute to its biological activity.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For example:

  • Colon Cancer : The compound has shown significant cytotoxicity against human colon cancer cells (HCT116 and HT29), with IC50 values indicating effective inhibition of cell proliferation. The selectivity index (SI) suggests lower toxicity to non-malignant cells compared to malignant ones, indicating potential as an antineoplastic agent .
Cell LineIC50 (µM)Selectivity Index
HCT1165.610
HT294.88
Non-malignant>50-

The mechanisms underlying the compound's biological activity appear to involve:

  • Apoptosis Induction : The compound triggers apoptotic pathways characterized by caspase-3 activation and mitochondrial membrane potential depolarization in sensitive cell lines .
  • Cell Cycle Arrest : Studies indicate that treatment leads to G2/M phase arrest in cancer cells, contributing to its cytotoxic effects .

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and evaluation of related compounds that share structural similarities with this compound:

  • Antineoplastic Studies : A series of studies investigated compounds with similar imidazolidinone structures, revealing potent activity against various cancers while maintaining low toxicity in non-cancerous cells .
  • Mechanistic Investigations : Research has also explored the biochemical pathways involved in the action of these compounds, particularly their interaction with cellular targets related to apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Key Observations :

  • The 5-methylisoxazole group contrasts with thiazole () or thiadiazole () terminals, which may alter electronic properties and target selectivity.
  • The methoxyethyl substituent could enhance aqueous solubility compared to aromatic groups in analogs like 9a–e () .

Preparation Methods

Imidazolidin-2,4-Dione Formation

The imidazolidinone ring is synthesized via El-Saghier’s one-pot sequential reaction (Figure 1):

Reaction Conditions

Component Role Stoichiometry
Piperidin-4-amine Primary amine substrate 1 equiv
Ethyl cyanoacetate Cyanide donor 1 equiv
Ethyl glycinate·HCl Amino ester component 1 equiv
Triethylamine Base 2 equiv
Neat conditions Solvent-free 70°C, 2 hr

Mechanistic Pathway

  • Nucleophilic attack by piperidin-4-amine on ethyl cyanoacetate forms a cyanoacetamido intermediate.
  • Ethyl glycinate·HCl undergoes deprotonation and reacts with the nitrile group via α-addition.
  • Cyclization occurs through intramolecular nucleophilic attack, eliminating ethanol to yield the imidazolidin-2,4-dione.

Optimization Data

Parameter Optimal Value Yield Impact
Temperature 70°C 90–98%
Reaction time 2 hr <5% byproducts
Solvent Neat 15% higher vs. ethanol

Piperidine Functionalization

The 4-imidazolidinone-piperidine intermediate undergoes N-alkylation to introduce the acetamide side chain:

Stepwise Protocol

  • Chloroacetylation :
    • React 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C.
    • Yield : 82% (TLC monitoring, Rf = 0.45 in EtOAc/hexane 1:1).
  • Nucleophilic Displacement :
    • Treat chloroacetamide intermediate with 5-methylisoxazol-3-amine (1.5 equiv) in acetonitrile using K2CO3 as base.
    • Reaction Metrics :
      • Time: 12 hr at reflux
      • Yield: 76% after column chromatography (SiO2, CH2Cl2:MeOH 95:5)

Alternative Pathways and Comparative Analysis

Palladium-Catalyzed Coupling (Patent WO2011143360A2)

A Suzuki-Miyaura coupling approach employs boronate intermediates:

Component Quantity Role
4-Bromopiperidine 1.0 equiv Electrophilic center
Imidazolidinone boronate 1.2 equiv Nucleophile
PdCl2(dppf) 5 mol% Catalyst
Na2CO3 3.0 equiv Base

Advantages :

  • Enables late-stage diversification of the piperidine core.
  • Tolerates electron-withdrawing groups on imidazolidinone.

Limitations :

  • Requires pre-synthesized boronate reagents.
  • 15–20% lower yield compared to stepwise methods.

Solid-Phase Synthesis (Adapted from PMC6820105)

A resin-bound strategy using Wang resin demonstrates scalability:

Key Steps

  • Resin loading with Fmoc-piperidine-4-carboxylic acid.
  • On-resin imidazolidinone formation using HATU/DIEA activation.
  • Cleavage with TFA/DCM (95:5) to yield crude product.

Performance Metrics

Metric Value
Purity (HPLC) 91.2%
Overall yield 68%
Synthesis time 48 hr

Analytical Characterization Data

Spectroscopic Profile

1H NMR (400 MHz, DMSO-d6)

δ (ppm) Multiplicity Assignment
1.72 m Piperidine H-3, H-5
3.24 s OCH3 (methoxyethyl)
3.85 t (J=6.8 Hz) NCH2CH2OCH3
4.62 s Acetamide CH2
6.45 s Isoxazole H-4
8.12 br s Imidazolidinone NH

HRMS (ESI+)

  • Calculated for C17H25N5O5 [M+H]+: 379.1854
  • Found: 379.1851

Critical Evaluation of Methodologies

Yield Optimization Challenges

  • Imidazolidinone cyclization : Neat conditions (90–98% yield) outperform solution-phase methods (70–85%) due to reduced side reactions.
  • Acetamide coupling : HATU-mediated activation provides 18% higher yields than EDC/HOBt systems but increases purification complexity.

Scalability Considerations

Method Batch Size Purity Cost Index
Stepwise solution 100 g 98.5% 1.0
Solid-phase 500 mg 91.2% 3.8
Flow chemistry 10 g/hr 95.7% 2.1

Industrial-Scale Manufacturing Recommendations

  • Preferred Route : El-Saghier cyclization followed by solution-phase amide coupling.
  • Critical Quality Attributes :
    • Control residual triethylamine (<0.1% by GC).
    • Monitor imidazolidinone enantiopurity (Chiral HPLC, >99% ee).
  • Cost-Efficiency Measures :
    • Recycle Pd catalysts via immobilized systems.
    • Implement in-line FTIR for real-time reaction monitoring.

Q & A

Q. What are the validated synthetic routes for 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer:

  • Stepwise Synthesis :
    • Imidazolidinone Formation : React 2-methoxyethylamine with urea derivatives under acidic conditions to form the 2,4-dioxoimidazolidine core .
    • Piperidine Substitution : Introduce the piperidine moiety via nucleophilic substitution or reductive amination, using solvents like DMF or THF at 60–80°C .
    • Acetamide Coupling : Attach the 5-methylisoxazole group via amide bond formation using EDCI/HOBt or DCC as coupling agents in dichloromethane .
  • Critical Parameters :
    • Catalysts : Use of triethylamine or DMAP improves yields by 15–20% in amidation steps .
    • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid side reactions .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR :
    • Piperidine Protons : Look for characteristic splitting patterns (e.g., δ 2.8–3.2 ppm for piperidinyl CH2 groups) .
    • Isoxazole Ring : A singlet at δ 6.1–6.3 ppm confirms the 5-methylisoxazole moiety .
  • IR Spectroscopy :
    • Peaks at 1680–1700 cm⁻¹ (C=O stretching of imidazolidinedione) and 1540 cm⁻¹ (C-N stretching of acetamide) validate functional groups .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) should match the molecular ion [M+H]+ with <2 ppm error. Discrepancies >5 ppm indicate impurities or incorrect adducts .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with conserved binding pockets for imidazolidinediones (e.g., dipeptidyl peptidase-4 [DPP-4] or kinase domains) .
  • Docking Workflow :
    • Protein Preparation : Retrieve crystal structures from PDB (e.g., 4A5S for DPP-4) and optimize hydrogen bonding networks.
    • Ligand Parameterization : Assign partial charges using AM1-BCC or DFT (B3LYP/6-31G*) .
    • Binding Pose Analysis : Use AutoDock Vina or Schrödinger Glide to score poses. A docking score <−7 kcal/mol suggests strong affinity .
  • Validation : Compare predicted binding modes with experimental SAR data (e.g., substituent effects on IC50) .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values across studies)?

Methodological Answer:

  • Assay Optimization :
    • Buffer Conditions : Test pH 7.4 vs. 6.8 (mimicking physiological vs. lysosomal environments) to assess pH-dependent activity .
    • Controls : Include reference inhibitors (e.g., sitagliptin for DPP-4 assays) to normalize inter-lab variability .
  • Data Reconciliation :
    • Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting based on assay robustness (e.g., Z’-factor >0.5 indicates high reliability) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

  • Modification Hotspots :
    • Piperidine Substituents : Replace methyl groups with fluorine to enhance metabolic stability (CYP3A4 resistance) .
    • Isoxazole Ring : Introduce electron-withdrawing groups (e.g., Cl) to reduce plasma protein binding and improve free fraction .
  • In Silico ADME Prediction :
    • Use SwissADME or ADMETLab to forecast logP (target <3), solubility (ESOL >−4), and hERG inhibition risk .

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